Direct Functional Comparison: Z-WEHD-FMK versus Z-VAD-FMK in Blocking CPAF-Dependent Proteolysis
In a head-to-head functional assay using T-REx-293-gyrB-CPAF cells, Z-WEHD-FMK at 75 μM completely blocked CPAF-dependent degradation of golgin-84 and RFX5 following CPAF induction and activation over 18 hours. In the same experimental system, the pan-caspase inhibitor Z-VAD-FMK at an identical concentration (75 μM) failed to inhibit CPAF-mediated proteolysis [1]. This demonstrates that Z-WEHD-FMK inhibits a specific proteolytic activity that is resistant to broad-spectrum caspase inhibition, suggesting target engagement beyond the classical caspase panel covered by Z-VAD-FMK.
| Evidence Dimension | Inhibition of CPAF-dependent golgin-84 and RFX5 degradation |
|---|---|
| Target Compound Data | 75 μM Z-WEHD-FMK: complete blockade of degradation |
| Comparator Or Baseline | 75 μM Z-VAD-FMK (pan-caspase inhibitor): no inhibition observed |
| Quantified Difference | Qualitative difference: complete inhibition vs. no inhibition at identical concentration |
| Conditions | T-REx-293-gyrB-CPAF cells; CPAF induced with AHT/CM for 18 h; Western blot analysis of golgin-84 and RFX5 |
Why This Matters
Researchers studying CPAF-mediated proteolysis or Chlamydia-host interactions cannot substitute Z-VAD-FMK for Z-WEHD-FMK and must specifically procure Z-WEHD-FMK to achieve pathway blockade.
- [1] Chen AL, et al. CPAF: a Chlamydial protease in search of an authentic substrate. PLoS Pathog. 2011;7(10):e1002283. Figure 3. View Source
